1,7-Di-(sec.-butyl)-diethylenetriamine
Description
The following sections assume the compound in question shares structural and functional similarities with DETA but includes sec-butyl substituents, which likely alter its physicochemical properties.
Diethylenetriamine (DETA, C₄H₁₃N₃) is a polyamine with two primary and one secondary amino group, making it a tridentate ligand in coordination chemistry . It is a colorless, hygroscopic liquid soluble in water and polar solvents but insoluble in hydrocarbons . DETA is widely used as an epoxy resin hardener, CO₂ absorbent, and metal chelator . Its derivatives, such as N-allyl-DETA and silane-functionalized DETA, exhibit tailored reactivity for specialized applications .
Properties
CAS No. |
10524-43-3 |
|---|---|
Molecular Formula |
C12H29N3 |
Molecular Weight |
215.38 g/mol |
IUPAC Name |
N'-butan-2-yl-N-[2-(butan-2-ylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H29N3/c1-5-11(3)14-9-7-13-8-10-15-12(4)6-2/h11-15H,5-10H2,1-4H3 |
InChI Key |
GSCPTGNMEGRVNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCNCCNC(C)CC |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Catalytic Systems
Reductive amination offers an alternative route by condensing diethylenetriamine with 3-pentanone (a sec-butyl ketone surrogate) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol at pH 5–6 selectively reduces the imine intermediates, yielding the target compound. This method, inspired by polyamine skeleton synthesis, achieved 58% yield but required rigorous pH control to avoid reduction of the ketone to 3-pentanol.
Hydrogenation-Based Approaches
Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 30–50 psi H<sub>2</sub> pressure provides a greener alternative. A protocol adapted from nitrile amidination studies achieved 63% yield by reacting diethylenetriamine with 3-pentanone in ethanol at 60°C for 24 hours.
Protection-Deprotection Strategies for Regiocontrol
Boc Protection of the Central Amine
To suppress undesired alkylation at the central nitrogen, the amine is protected with a Boc group prior to reaction with sec-butyl halides. The Boc group is introduced via treatment with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in THF, followed by alkylation and subsequent deprotection with trifluoroacetic acid (TFA). This method, validated in polyamine synthesis, achieved 78% overall yield with >95% purity.
Schematic Overview :
-
Diethylenetriamine + Boc<sub>2</sub>O → N-Boc-diethylenetriamine
-
N-Boc-diethylenetriamine + 2 sec-butyl bromide → N-Boc-1,7-di-(sec.-butyl)-diethylenetriamine
-
TFA-mediated deprotection → 1,7-Di-(sec.-butyl)-diethylenetriamine
Benzyl Group Protection and Hydrogenolytic Cleavage
Benzyl chloride can temporarily protect primary amines, allowing selective alkylation at secondary sites. However, this method requires harsher deprotection conditions (H<sub>2</sub>/Pd-C) and yielded only 52% in trials.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 65–72 | 85–90 | Simplicity, short reaction time | Over-alkylation side reactions |
| Reductive Amination | 58–63 | 88–92 | Avoids halide byproducts | pH sensitivity, lower yields |
| Boc Protection Strategy | 78 | >95 | High regiocontrol, scalable | Additional deprotection step |
Efficiency Metrics :
Chemical Reactions Analysis
Types of Reactions: 1,7-Di-(sec.-butyl)-diethylenetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Secondary butyl halides, sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: 1,7-Di-(sec.-butyl)-diethylenetriamine is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and material science.
Biology: In biological research, this compound can be used as a chelating agent to study metal ion interactions in biological systems.
Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with metal ions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 1,7-Di-(sec.-butyl)-diethylenetriamine exerts its effects involves its ability to chelate metal ions. The nitrogen atoms in the diethylenetriamine backbone can coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the metal ions.
Comparison with Similar Compounds
Table 1: Structural Properties of DETA and Analogous Amines
| Compound | Molecular Formula | Amino Groups | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| Ethylenediamine (EDA) | C₂H₈N₂ | 2 (primary) | 60.10 | Bidentate ligand, smaller chain |
| Diethylenetriamine (DETA) | C₄H₁₃N₃ | 3 (2 primary, 1 secondary) | 103.17 | Tridentate ligand, moderate chain length |
| Triethylenetetramine (TETA) | C₆H₁₈N₄ | 4 (3 primary, 1 secondary) | 146.23 | Tetradentate ligand, longer chain |
| Monoethanolamine (MEA) | C₂H₇NO | 1 (primary) | 61.08 | Hydroxyl group enhances CO₂ absorption |
Key Observations :
- DETA’s three amino groups enable higher coordination capacity than EDA but lower than TETA .
Physicochemical Properties
Table 2: Thermal and Solubility Behavior
Key Observations :
- DETA’s thermal stability is intermediate between EDA and TETA, making it suitable for epoxy curing and high-temperature CO₂ capture .
- The addition of sec-butyl groups would likely lower water solubility but improve miscibility with hydrophobic polymers or solvents .
Performance in CO₂ Capture
Table 3: CO₂ Absorption Efficiency and Reaction Enthalpy
| Compound | CO₂ Loading (mol CO₂/mol amine) | ΔH (kJ/mol CO₂) | Absorption Rate (kg/m³·s) |
|---|---|---|---|
| DETA | 0.8–1.2 | -55 to -60 | 0.12 |
| MEA | 0.5–0.6 | -85 | 0.08 |
| Pentamethyldiethylenetriamine (PMDETA) | 1.5–1.8 | -40 | 0.15 |
Key Observations :
- DETA exhibits a lower reaction enthalpy than MEA, reducing energy requirements for solvent regeneration .
- Blending DETA with PMDETA and sulpholane enhances CO₂ absorption rates by 1.3× due to synergistic effects .
- The sec-butyl modification could further optimize CO₂ capacity by altering amine basicity or phase-separation behavior .
Epoxy Curing:
Metal Chelation:
- DETA forms stable complexes with Cu(II), Ni(II), and Co(II), outperforming EDA in binding strength due to its tridentate geometry .
Biological Activity
1,7-Di-(sec.-butyl)-diethylenetriamine (DBDETA) is a unique organic compound classified as a diethylenetriamine derivative. Its chemical formula is C₁₂H₂₉N₃, and it features two secondary butyl groups attached to the nitrogen atoms of the diethylenetriamine backbone. This structural design imparts notable hydrophobic properties, enhancing its reactivity and potential applications in biological systems.
- Molecular Formula : C₁₂H₂₉N₃
- CAS Number : 10524-43-3
- Structure : Contains three amine groups with secondary butyl groups contributing to increased hydrophobicity compared to other amines.
Biological Activity
DBDETA exhibits significant biological activities primarily due to its ability to act as a chelating agent. This property enables it to form stable complexes with various metal ions, which is crucial for numerous biochemical processes.
Chelation Properties
DBDETA's nitrogen atoms coordinate effectively with metal ions, influencing their reactivity and biological roles. The compound has been studied for its interactions with:
- Iron (Fe)
- Copper (Cu)
- Zinc (Zn)
These interactions are vital in biological contexts where metal ions play essential roles in enzymatic reactions and cellular functions. The chelation capacity of DBDETA can enhance the bioavailability of therapeutic agents, making it a candidate for drug delivery systems.
Case Studies
Comparative Analysis
To understand the unique properties of DBDETA, it is helpful to compare it with similar compounds:
| Compound Name | Structure/Characteristics | Unique Aspects |
|---|---|---|
| Diethylenetriamine | Lacks secondary butyl groups; less hydrophobic | Simpler structure; more hydrophilic |
| Triethylenetetramine | Contains an additional ethylene group | Altered chelating properties due to extra nitrogen |
| Tetraethylenepentamine | More nitrogen atoms; provides additional coordination sites | Higher chelating capacity |
The mechanism by which DBDETA exerts its biological effects largely revolves around its ability to chelate metal ions and potentially modulate their biological availability. This interaction can influence various biochemical pathways, including:
- Enzyme Activation : By stabilizing metal ions required for enzyme function.
- Cell Signaling : Modulating pathways influenced by metal ion concentrations.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1,7-Di-(sec.-butyl)-diethylenetriamine derivatives, and how are reaction conditions optimized?
The synthesis of diethylenetriamine derivatives typically involves alkylation or condensation reactions. For example, direct allylation of diethylenetriamine followed by ion-exchange chromatography separation yields triamine mixtures, with elution order correlating to calculated basic strengths . Reaction parameters like temperature, catalyst type (e.g., p-toluenesulfonic acid), and molar ratios (e.g., 1.8:1 stearic acid to diethylenetriamine) are optimized via single-factor and orthogonal experiments to achieve high yields and structural purity .
Q. How can isomers of diethylenetriamine derivatives be distinguished analytically?
Isomers are differentiated using nuclear magnetic resonance (NMR) spectroscopy, thin-layer chromatography (TLC) RF values, and gas chromatography retention times. For instance, NMR spectra reveal structural differences, while TLC RF values and gas chromatography retention times correlate with molecular polarity and branching .
Q. What are the key stability considerations for diethylenetriamine-based compounds during storage and experimentation?
Stability is influenced by pH, temperature, and incompatibility with oxidizing agents (e.g., nitric acid). Hazardous decomposition products like nitrogen oxides may form under reactive conditions. Storage recommendations include avoiding moisture and maintaining temperatures below auto-ignition thresholds (e.g., 358°C for diethylenetriamine) .
Q. How is the purity of diethylenetriamine derivatives validated in academic research?
Purity is assessed via elemental analysis, titration (e.g., SUPERQUAD program for protonation constants), and chromatographic techniques. For example, ion-exchange chromatography separates triamine mixtures based on basicity, while gas chromatography ensures structural homogeneity .
Advanced Research Questions
Q. How do contradictions in experimental data arise during optimization of diethylenetriamine-based synthesis, and how are they resolved?
Contradictions often stem from competing reaction pathways or variable catalytic efficiency. For instance, orthogonal experiments reveal that antioxidant type and catalyst dosage disproportionately impact stearamide synthesis yields. Statistical tools like ANOVA and response surface methodology (RSM) identify dominant variables (e.g., temperature) to reconcile conflicting data .
Q. What advanced computational or experimental methods are used to study diethylenetriamine coordination complexes?
X-ray single-crystal diffraction and density functional theory (DFT) calculations characterize coordination geometries and electronic structures. For example, [Co(DIEN)(N₃)₃] complexes are analyzed for bond lengths and space group symmetries (triclinic, P1) to correlate structure with reactivity .
Q. How does diethylenetriamine functionalization impact CO₂ absorption efficiency in aqueous blends?
CO₂ loading is optimized using RSM, with variables including amine concentration (1.3 mol/L), temperature (294.15 K), and partial pressure (24.22 kPa). Blends with 3-dimethylamino-1-propanol achieve 1.068 mol CO₂/mol amine absorption, validated via contour plots and ANOVA .
Q. What mechanistic insights explain diethylenetriamine’s corrosion inhibition properties in acidic environments?
Weight loss studies and thermodynamic analyses (e.g., adsorption free energy) show that diethylenetriamine forms protective films on copper-nickel alloys in HCl. Inhibition efficiency depends on concentration (optimal at 0.2 M) and temperature, with physisorption dominating at lower temperatures .
Q. How do solvent composition and ligand loading affect analyte preconcentration in environmental samples?
Diethylenetriamine-loaded sorbents (6.0 mL/g sawdust) maximize analyte recovery by providing sufficient binding sites. Lower loading (<6.0 mL/g) reduces capacity, while excess loading causes steric hindrance, validated via batch experiments .
Methodological Tables
Table 1: Optimal Reaction Conditions for Stearamide Synthesis
| Parameter | Optimal Value |
|---|---|
| Molar ratio (SA/DI) | 1.8:1 |
| Catalyst | p-toluenesulfonic acid |
| Temperature | 160°C |
| Reaction time | 6 hours |
Table 2: CO₂ Loading Optimization via RSM
| Variable | Optimal Setting |
|---|---|
| Temperature | 294.15 K |
| Amine concentration | 1.3 mol/L |
| Diethylenetriamine fraction | 0.20 |
| CO₂ partial pressure | 24.22 kPa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
